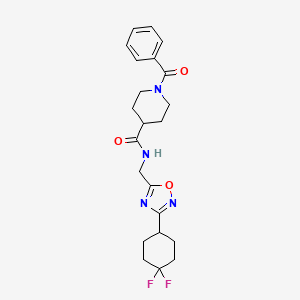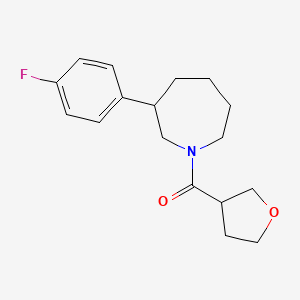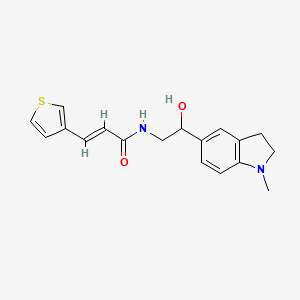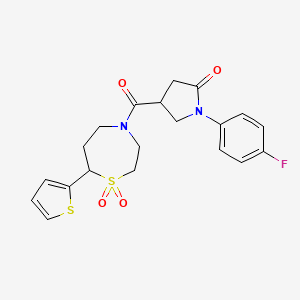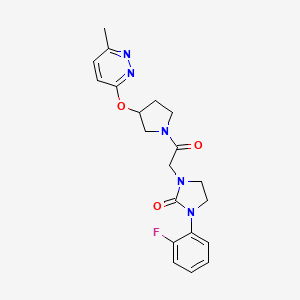
1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one involves oxidative condensation-cyclization reactions. In one study, the synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines was achieved through the reaction of aldehydes and aryl-2-pyridylmethylamines in the presence of elemental sulfur as an oxidant, without the need for a catalyst. This method produced a variety of 1,3-diarylated imidazopyridines with good to high yields, indicating a potentially efficient pathway for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of compounds within this family, such as the imidazo[1,5-a]pyridines mentioned in the first study, is characterized by the presence of an imidazole ring fused to a pyridine ring. The substitution pattern on these rings can greatly influence the photophysical properties of the compounds. For instance, the 1,3-diarylated imidazopyridines synthesized in the study exhibited fluorescence emission, which is a direct consequence of their molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are oxidative in nature. The use of elemental sulfur as an oxidant suggests that the reaction mechanism may involve the formation of sulfur-based intermediates or the generation of reactive sulfur species that facilitate the cyclization process. The absence of a catalyst in the reaction also implies that the reactants and the oxidant alone are sufficient to drive the reaction to completion .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are notable for their photoluminescence. The 1,3-diarylated imidazopyridines show fluorescence emission in the wavelength range of 454-524 nm, and their quantum yields are significantly improved compared to their monosubstituted counterparts. This suggests that the substitution pattern on the imidazole and pyridine rings is crucial for enhancing the photophysical properties of these compounds .
In another study, a series of bis-imidazo[1,2-a]pyridine fluorophores were synthesized, which displayed intense photoluminescence with quantum yields ranging from 0.17 to 0.51. The emission of these compounds could be tuned from near-UV to deep-blue by modifying the substituents, which affected the nature of the excited state and the electronic properties of the molecule. This study demonstrates the versatility of the imidazo[1,2-a]pyridine scaffold in designing photo-functional materials for optoelectronic applications .
科学的研究の応用
Medicinal Chemistry and Drug Design
Compounds featuring intricate structures similar to the specified chemical have been extensively studied for their potential in drug design and medicinal chemistry. For instance, derivatives of imidazolidin-2-one and pyridazinone have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. These compounds are designed to target specific receptors or enzymes, showcasing the critical role of structural modification in enhancing drug efficacy and selectivity. The synthesis and characterization of novel quinazolinone derivatives highlight the importance of such compounds in developing new therapeutic agents with potential applications in treating various diseases (Farag et al., 2012).
Pharmacological Applications
Research into compounds with similar structural features has also shed light on their pharmacological applications. Studies on the selective inhibition of serotonin receptors and dopamine D-2 antagonism illustrate the therapeutic potential of these compounds in treating disorders related to neurotransmitter dysfunction, such as depression and schizophrenia. The exploration of centrally acting serotonin 5-HT2 antagonists and their role in modulating neurotransmitter activity underscores the potential of structurally complex compounds in addressing central nervous system disorders (Andersen et al., 1992).
Biological Activities and Mechanisms of Action
The study of imidazoquinolones and pyrazolopyrimidines for their antibacterial and antiviral properties reveals the broad spectrum of biological activities that complex compounds can exhibit. These studies not only highlight the antimicrobial potential of such compounds but also contribute to understanding their mechanisms of action at the molecular level, providing valuable insights into the development of new therapeutic strategies against infectious diseases. The synthesis and evaluation of imidazo[1,2-a]pyridines as novel classes of inhibitors for human rhinovirus further demonstrate the application of these compounds in virology and infectious disease research (Hamdouchi et al., 1999).
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-14-6-7-18(23-22-14)29-15-8-9-24(12-15)19(27)13-25-10-11-26(20(25)28)17-5-3-2-4-16(17)21/h2-7,15H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVPFGZRGGFZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


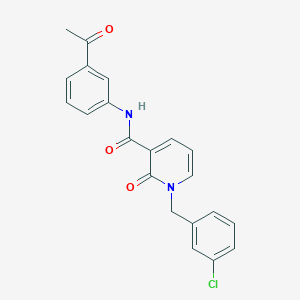
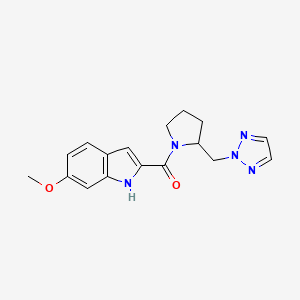
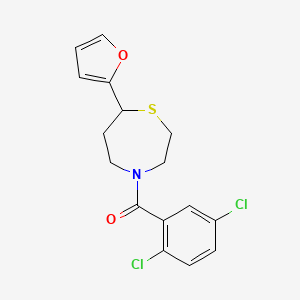
![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)
![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)
